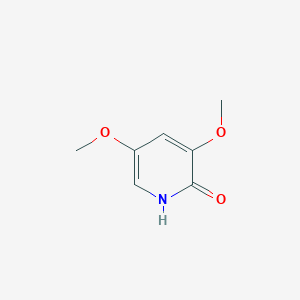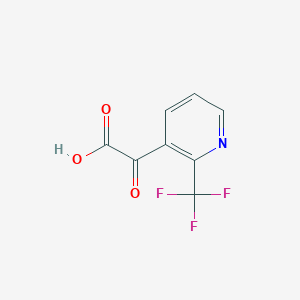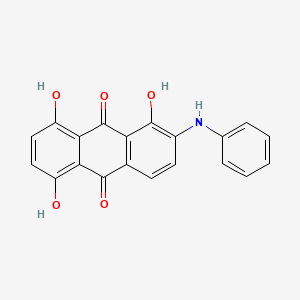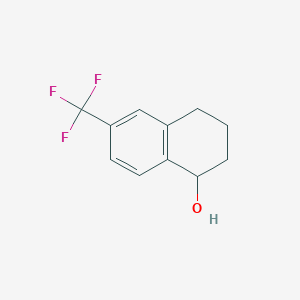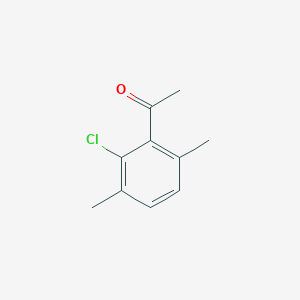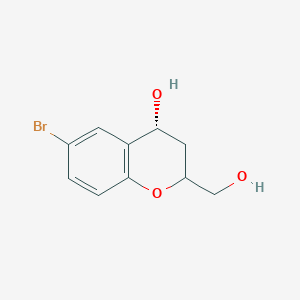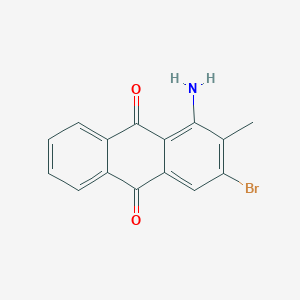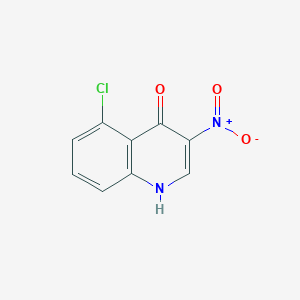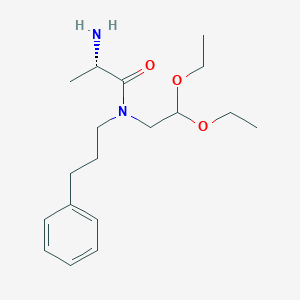
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, and a phenylpropyl group attached to a propanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diethoxyethyl group: This can be achieved by reacting ethylene glycol with ethanol in the presence of an acid catalyst.
Introduction of the phenylpropyl group: This step involves the alkylation of benzene with propyl halide under Friedel-Crafts conditions.
Formation of the propanamide backbone: This can be synthesized by reacting propanoic acid with ammonia or an amine under dehydrating conditions.
Coupling of the intermediates: The final step involves coupling the diethoxyethyl and phenylpropyl intermediates with the propanamide backbone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or secondary amines.
科学研究应用
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by mimicking its natural substrate, leading to a decrease in the enzyme’s activity.
相似化合物的比较
Similar Compounds
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)butanamide: Similar structure but with a butanamide backbone.
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)pentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyethyl group provides steric hindrance, while the phenylpropyl group contributes to its hydrophobic character, making it suitable for various applications.
属性
分子式 |
C18H30N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C18H30N2O3/c1-4-22-17(23-5-2)14-20(18(21)15(3)19)13-9-12-16-10-7-6-8-11-16/h6-8,10-11,15,17H,4-5,9,12-14,19H2,1-3H3/t15-/m0/s1 |
InChI 键 |
SADUJSGPMZZMHS-HNNXBMFYSA-N |
手性 SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](C)N)OCC |
规范 SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(C)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


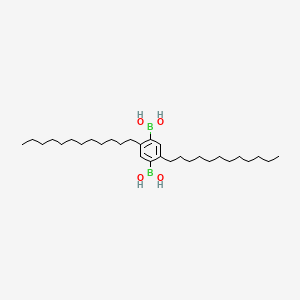
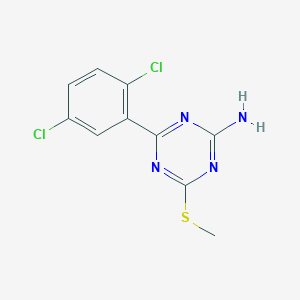
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

